3-(Trifluoromethoxy)cyclohexanol
Description
3-(Trifluoromethoxy)cyclohexanol is a fluorinated cyclohexanol derivative characterized by a trifluoromethoxy (-OCF₃) group at the 3-position of the cyclohexanol ring. Its molecular formula is C₇H₁₁F₃O₂, with a molecular weight of 196.16 g/mol. This compound has garnered attention in medicinal chemistry due to the unique electronic and steric properties imparted by the trifluoromethoxy group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs . Notably, derivatives of this compound, such as WAY-260022, exhibit potent inhibition of the norepinephrine transporter (hNET) with high selectivity over serotonin (hSERT) and dopamine (hDAT) transporters, making it a promising candidate for neuropsychiatric therapeutics .
Properties
Molecular Formula |
C7H11F3O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-(trifluoromethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h5-6,11H,1-4H2 |
InChI Key |
CLUCXEPEAILKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)cyclohexanol typically involves the introduction of the trifluoromethoxy group into a cyclohexanol precursor. One common method is the trifluoromethoxylation of cyclohexanol using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under controlled conditions, often involving the use of catalysts and specific reaction temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced trifluoromethoxylating reagents and continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)cyclohexanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxycyclohexanone, while reduction can produce trifluoromethoxycyclohexane .
Scientific Research Applications
3-(Trifluoromethoxy)cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-(Trifluoromethoxy)cyclohexanol vs. 4-(Trifluoromethyl)cyclohexanol (CAS 30129-18-1): While both compounds share a trifluoromethyl-related substituent, the trifluoromethoxy group (-OCF₃) in the former introduces stronger electron-withdrawing effects compared to the trifluoromethyl (-CF₃) group in the latter. This difference influences polarity and lipophilicity, critical for drug absorption and blood-brain barrier penetration .
- 3-(Trifluoromethyl)cyclohexanol (CAS 454-63-7): This analog lacks the oxygen atom in the substituent, reducing its electron-withdrawing capacity. Its cis/trans isomerism (boiling point: 160°C for cis, 69°C for trans) contrasts with the single configuration of this compound, which may simplify synthesis and purification .
Physical Properties
The trifluoromethoxy group increases molecular weight and density compared to unsubstituted cyclohexanol, likely enhancing thermal stability and reducing volatility .
Neurotransmitter Transporter Inhibition
- WAY-260022 (derived from this compound) exhibits IC₅₀ values of 2.1 nM at hNET, with >1,000-fold selectivity over hSERT and hDAT .
Metabolic Stability
The trifluoromethoxy group in this compound derivatives resists oxidative metabolism better than non-fluorinated analogs, as demonstrated by WAY-260022's improved in vitro metabolic stability . In contrast, cyclohexanol derivatives with hydroxyl groups in the 2-, 3-, or 4-positions (e.g., hydroxycyclohexyl hydroperoxides) show lower stability due to susceptibility to decomposition .
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